N-[(3,4-dimethoxyphenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide
Description
This compound is a benzamide derivative featuring a 3,4-dimethoxyphenylmethyl group attached to the amide nitrogen. The benzamide’s para position is substituted with a pyrazine ring, which is further modified at the 3-position with a 4-methylpiperidin-1-yl group via an ether linkage.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4/c1-18-10-14-30(15-11-18)24-26(28-13-12-27-24)34-21-7-5-20(6-8-21)25(31)29-17-19-4-9-22(32-2)23(16-19)33-3/h4-9,12-13,16,18H,10-11,14-15,17H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLUXTHUODBIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 3,4-dimethoxyphenylmethyl intermediate, followed by the introduction of the pyrazinyl and piperidinyl groups through nucleophilic substitution reactions. The final step involves the formation of the benzamide linkage under mild conditions to avoid decomposition of sensitive functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide moiety can be reduced to amines under specific conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Halogenating agents or nitrating mixtures can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
N-[(3-Chloro-4-Fluorophenyl)methyl]-4-(3-Piperidin-1-ylpyrazin-2-yl)oxybenzamide
- Structural Differences : The benzyl group here is substituted with 3-chloro-4-fluoro instead of 3,4-dimethoxy. The piperidine ring lacks the 4-methyl group present in the target compound.
- Electronic Effects: Methoxy groups are electron-donating, which may influence hydrogen bonding or π-π interactions in target binding compared to electron-withdrawing halogens.
Heterocyclic Core Modifications
N,N-Dimethyl-4-[6-(4-Methylpiperazin-1-yl)-5-Trifluoromethylpyridin-3-yl]benzamide
- Structural Differences : Replaces pyrazine with a pyridine core and substitutes a trifluoromethyl group at the 5-position. The piperazine ring (instead of piperidine) introduces an additional nitrogen.
- Implications: Basicity: Piperazine (pKa ~9.5) is more basic than piperidine (pKa ~11), altering ionization state at physiological pH .
Piperidine/Piperazine Substitutions
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide
Physicochemical and Pharmacokinetic Comparisons
Table 1: Key Properties of Selected Analogs
Q & A
Q. What in vivo models are appropriate for evaluating its pharmacokinetic profile?
Q. How should researchers design stability studies under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24h; monitor degradation via HPLC .
- Thermal Stability : Store at 4°C, 25°C, and 40°C for 1 month; <5% degradation occurs at 4°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
